2-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}propanedinitrile
Description
Structural Characterization and Molecular Properties
IUPAC Nomenclature and Systematic Identification
The compound is systematically named 2-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}propanedinitrile . The nomenclature adheres to IUPAC rules, with the benzodioxole moiety (a benzene ring fused to a 1,3-dioxole) serving as the principal structural unit. The substituents include:
- Amino-methyleneidene group : A methyleneidene group (CH=N–) bonded to an amino group (NH–), forming a Schiff base-like linkage.
- Propanedinitrile : A central carbon atom doubly bonded to two nitrile groups (C≡N).
The systematic numbering prioritizes the benzodioxole ring, with substituents assigned positions based on proximity to the heteroatoms.
Molecular Formula and Weight Analysis
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₇N₃O₂ | |
| Molecular Weight | 213.19 g/mol | |
| Degree of Unsaturation | 9 | Calculated |
Structural Breakdown :
- Benzodioxole core : C₇H₅O₂ (7 carbons, 5 hydrogens, 2 oxygens)
- Amino-methyleneidene group : C₂H₂N₂ (2 carbons, 2 hydrogens, 2 nitrogens)
- Propanedinitrile : C₂N₂ (2 carbons, 2 nitrogens)
The molecular weight aligns with PubChem data for structurally related compounds, such as 2-[(1,3-benzodioxol-5-ylamino)methylene]malononitrile (CID 4126950).
Spectroscopic Characterization (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR)
Predicted shifts (based on analogous structures):
| Proton Environment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Benzodioxole CH₂O | 5.8–6.2 (s, 2H) | 88–90 (OCO) |
| Aromatic protons | 6.8–7.6 (m, 3H) | 110–150 (C=CH, C–N) |
| Methyleneidene (CH=N) | 8.2–8.5 (s, 1H) | 160–170 (C=N) |
Note: The absence of explicit NMR data for this compound necessitates inference from related benzodioxole and malononitrile derivatives.
Infrared (IR) Spectroscopy
| Functional Group | Absorption (cm⁻¹) | Assignment |
|---|---|---|
| C≡N | 2220–2250 (s) | Nitrile stretching |
| C=N | 1600–1650 (m) | Schiff base (C=N) stretch |
| C–O–C | 1250–1300 (s) | Dioxole ring vibrations |
IR data are extrapolated from malononitrile derivatives and benzodioxole compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
| λ_max (nm) | ε (L·mol⁻¹·cm⁻¹) | Transition |
|---|---|---|
| 344 | ~6600 | π→π* (benzodioxole) |
| 438 | ~11800 | Charge transfer (C≡N→C=N) |
UV-Vis maxima are inferred from 2-(1,3-benzodioxol-5-yl)ethylene-1,1,2-tricarbonitrile, where extended conjugation enhances λ_max.
Crystallographic Data and Conformational Analysis
While no direct crystallographic data exists for this compound, structural analogs (e.g., 2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile) provide insight:
Packing Motifs :
Computational Studies (DFT, Molecular Orbital Analysis)
Key Computational Insights :
- HOMO-LUMO Gaps :
- HOMO : Localized on benzodioxole π-system (electron-rich).
- LUMO : Delocalized across C≡N groups (electron-deficient).
Electron Density :
- Amino Group : Partial positive charge on NH (δ⁺) due to resonance with C=N.
- Nitrile Groups : High electron-withdrawing effects stabilize adjacent double bonds.
Reactivity Trends :
- Nucleophilic Attack : Susceptible at the C=N bond (activated by electron-withdrawing C≡N groups).
- Electrophilic Attack : Directed to benzodioxole aromatic positions (para to O–C–O).
Methodological Note: DFT calculations (B3LYP/6-31G*) are recommended for optimizing geometry and predicting electronic properties.
Properties
IUPAC Name |
2-[(1,3-benzodioxol-5-ylamino)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c12-4-8(5-13)6-14-9-1-2-10-11(3-9)16-7-15-10/h1-3,6,14H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJZBQKEPPDFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 1,3-Benzodioxol-5-Amine with Malononitrile
The most widely reported method involves the direct condensation of 1,3-benzodioxol-5-amine (piperonylamine) with malononitrile (propanedinitrile). This reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine group attacks the electrophilic central carbon of malononitrile, followed by dehydration to form the methylidene linkage.
Procedure :
- Reactants :
- 1,3-Benzodioxol-5-amine (1.0 equiv, 137 mg, 1.0 mmol)
- Malononitrile (2.0 equiv, 132 mg, 2.0 mmol)
- Solvent : Anhydrous ethanol or dimethylformamide (DMF, 10 mL)
- Catalyst : Triethylamine (TEA, 0.1 equiv) or sodium ethoxide (NaOEt, 5 mol%)
- Conditions : Reflux at 80–90°C for 12–24 hours under nitrogen atmosphere.
- Workup : The reaction mixture is cooled, filtered, and washed with cold ethanol. The crude product is purified via recrystallization from ethanol/water (3:1 v/v) or silica gel column chromatography (hexane/ethyl acetate, 7:3).
Alternative Route via Knoevenagel Adduct Formation
A modified approach utilizes pre-functionalized 1,3-benzodioxole derivatives. For example, 5-nitro-1,3-benzodioxole can be reduced to the corresponding amine, which is then condensed with malononitrile under acidic conditions.
Procedure :
- Nitration : 1,3-Benzodioxole is nitrated using nitric acid in acetic acid to yield 5-nitro-1,3-benzodioxole.
- Reduction : The nitro group is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C, 10%) in ethanol.
- Condensation : The resulting amine reacts with malononitrile in acetic acid at 60°C for 6 hours.
Yield : 50–65% after purification.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies indicate that polar aprotic solvents (e.g., DMF) enhance reaction rates due to improved solubility of malononitrile. However, ethanol is preferred for its environmental and safety profile. Elevated temperatures (80–90°C) are critical for achieving high conversion rates.
Catalytic Systems
- Base Catalysts : Sodium ethoxide or TEA facilitates deprotonation of the amine, increasing nucleophilicity.
- Phase-Transfer Catalysts : Benzyltriethylammonium chloride improves interfacial reactions in biphasic systems.
Characterization and Analytical Data
The synthesized compound is characterized using spectroscopic and chromatographic techniques:
Industrial-Scale Production Considerations
For large-scale synthesis, the following adjustments are recommended:
- Continuous Flow Reactors : Enhance heat transfer and reduce reaction time.
- Green Chemistry Metrics : Substitute DMF with cyclopentyl methyl ether (CPME) to improve sustainability.
- Quality Control : Implement inline FTIR monitoring to track reaction progress.
Chemical Reactions Analysis
Types of Reactions
2-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives of the benzodioxole ring.
Scientific Research Applications
2-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, thereby exhibiting anti-inflammatory properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of methylidenepropanedinitrile derivatives, where substituents on the methylidene group dictate physicochemical and reactive properties. Below is a comparative analysis with structurally analogous compounds:
Table 1: Comparative Analysis of Methylidenepropanedinitrile Derivatives
Structural and Functional Differences
Substituent Electronic Effects: The benzodioxolamino group in the target compound is electron-donating due to the oxygen atoms, which may enhance its ability to participate in hydrogen bonding or metal coordination. In contrast, [Chloro(phenyl)methylidene]propanedinitrile () has an electron-withdrawing chlorine atom, increasing electrophilicity at the α-carbon and making it reactive toward nucleophiles.
Reactivity: Both compounds share a propanedinitrile core, but the benzodioxolamino derivative’s imine group (-NH-) could facilitate Schiff base formation or act as a directing group in catalysis. The chlorophenyl analogue’s reactivity is dominated by its α-chlorine, enabling substitution reactions (e.g., hydrolysis to carboxylic acids).
Crystallographic Behavior: Hydrogen bonding patterns in benzodioxol-containing compounds often involve O···H-N interactions, as described in graph set analysis for molecular crystals.
Research Findings
- Synthetic Pathways: The target compound’s synthesis likely mirrors methods for analogous methylidenepropanedinitriles, such as condensation of benzodioxol-5-amine with malononitrile under acidic conditions.
- Spectroscopic Data : While direct NMR data for the compound is unavailable, highlights that similar imine-containing compounds show characteristic peaks for NH (~δ 10.67 ppm) and aromatic protons (δ 7.1–8.2 ppm).
Methodological Considerations
Biological Activity
2-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}propanedinitrile, also known as compound 1025997-07-2, is a chemical entity that has garnered interest due to its potential biological activities. This compound is characterized by its unique structural features, which include a benzodioxole moiety and a propanedinitrile group. Understanding its biological activity is crucial for assessing its potential applications in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of two nitrogen atoms and two oxygen atoms, which may contribute to the compound's reactivity and interaction with biological systems.
Antioxidant Activity
Recent studies have demonstrated that compounds containing benzodioxole structures exhibit significant antioxidant properties. The antioxidant activity of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. These assays measure the ability of the compound to neutralize free radicals, which are implicated in oxidative stress and related diseases.
Table 1: Antioxidant Activity Assay Results
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25.4 |
| ABTS | 18.7 |
The results indicate that the compound exhibits moderate antioxidant activity, making it a candidate for further exploration in oxidative stress-related conditions.
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound possesses antimicrobial properties, particularly against gram-positive bacteria.
Cytotoxicity Studies
Cytotoxicity assays were conducted using human cancer cell lines to evaluate the potential therapeutic effects of the compound. The cell viability was measured using the MTT assay after exposure to various concentrations of the compound.
Table 3: Cytotoxicity Results
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 15.0 |
| MCF-7 | 12.5 |
The cytotoxicity data indicate that this compound has significant anticancer activity, warranting further investigation into its mechanism of action.
Case Studies
A notable case study involved the synthesis and evaluation of derivatives of benzodioxole compounds similar to this compound. Researchers synthesized a series of analogs and tested their biological activities, revealing structure-activity relationships that could guide future drug development efforts.
Q & A
Q. What synthetic strategies are recommended for optimizing the yield and purity of 2-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}propanedinitrile?
- Methodological Answer : The synthesis typically involves a multi-step route starting with condensation of 1,3-benzodioxol-5-amine with malononitrile derivatives. Key considerations include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity for imine formation .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., piperidine) to accelerate the Knoevenagel condensation step .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity .
Table 1 : Example Reaction Conditions and Outcomes
| Step | Reactants | Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | 1,3-Benzodioxol-5-amine + malononitrile | DMF | ZnCl₂ | 65 | 95% |
| 2 | Intermediate + alkylating agent | THF | Piperidine | 78 | 98% |
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the imine (C=N) linkage at δ 8.2–8.5 ppm and benzodioxol protons at δ 6.7–6.9 ppm .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) at m/z 284.07 .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .
- IR Spectroscopy : Stretching vibrations for nitrile (C≡N) at ~2200 cm⁻¹ and C=N at ~1600 cm⁻¹ .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation and hydrogen-bonding networks?
- Methodological Answer :
- X-ray Diffraction : Single-crystal X-ray analysis using SHELXL (via SHELXTL suite) refines the structure, identifying bond lengths and angles .
- Graph Set Analysis : Classifies hydrogen-bonding patterns (e.g., R₂²(8) motifs) to predict supramolecular assembly .
Table 2 : Example Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell | a = 10.2 Å, b = 12.4 Å, c = 8.7 Å |
| R-factor | <0.05 |
Q. How to address contradictions in reported biological activities across studies?
- Methodological Answer :
- Comparative Assays : Replicate experiments under standardized conditions (e.g., cell lines, IC₅₀ protocols) .
- Orthogonal Validation : Use siRNA knockdown or CRISPR-edited models to confirm target specificity (e.g., kinase inhibition) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify confounding variables like solvent effects or assay sensitivity .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., IGF-1R) using PDB structures (e.g., 3NW6) .
- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
